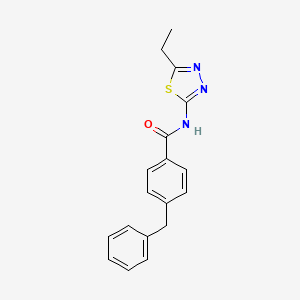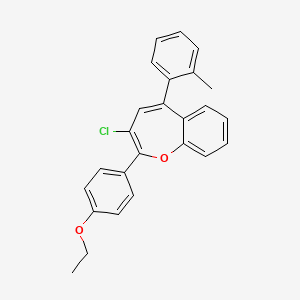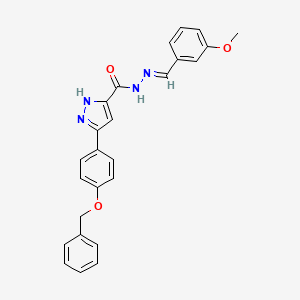![molecular formula C24H20ClN3O3 B11684314 (5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684314.png)
(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the pyrrole moiety: This step involves the formation of the pyrrole ring, which can be synthesized via the Paal-Knorr synthesis or other pyrrole-forming reactions.
Coupling reactions: The final step involves coupling the pyrimidine core with the pyrrole moiety using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Studies may focus on its efficacy, safety, and potential as a treatment for various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can be leveraged to create products with specific characteristics.
Mecanismo De Acción
The mechanism of action of “(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, such as the presence of the pyrrole and pyrimidine rings, which confer unique chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable subject of study in various fields.
Propiedades
Fórmula molecular |
C24H20ClN3O3 |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
(5Z)-1-(4-chlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-4-8-19(9-5-14)27-15(2)12-17(16(27)3)13-21-22(29)26-24(31)28(23(21)30)20-10-6-18(25)7-11-20/h4-13H,1-3H3,(H,26,29,31)/b21-13- |
Clave InChI |
ZPGHSNHXZZZPFK-BKUYFWCQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684233.png)
![2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-YL}-N-phenylacetamide](/img/structure/B11684234.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)

![(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684247.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11684250.png)


![4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B11684273.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684281.png)
![2-[(1-Ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11684286.png)
![4-[(4-chlorophenyl)carbonyl]-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11684292.png)

![2-Methoxy-4-[(E)-{[2-(thiophen-2-YL)acetamido]imino}methyl]phenyl acetate](/img/structure/B11684318.png)
